2-(2,5-Difluorophenyl)benzoic acid
Overview
Description
2-(2,5-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of benzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorophenyl is coupled with a benzoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2-(2,5-Difluorophenyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Acid Catalysts: Sulfuric acid (H2SO4) for esterification reactions
Major Products
Ester Derivatives: Formed from esterification reactions
Alcohol Derivatives: Formed from reduction reactions
Scientific Research Applications
2-(2,5-Difluorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the phenyl ring enhance the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzoic Acid: A simpler derivative with only the fluorinated phenyl ring and carboxylic acid group.
Uniqueness
2-(2,5-Difluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 2 and 5 positions enhances its stability and potential interactions with biological targets compared to other similar compounds .
Biological Activity
2-(2,5-Difluorophenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C13H8F2O2
- Molecular Weight : 234.2 g/mol
- CAS Number : 1181397-71-6
The compound features a benzoic acid core with two fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential effectiveness:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 6.25 | |
Bacillus subtilis | 3.125 | |
Acinetobacter baumannii | 1.56 |
The presence of fluorine atoms enhances the compound's lipophilicity and may improve its interaction with bacterial membranes, leading to increased antimicrobial activity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes responsible for bacterial cell wall synthesis or inflammatory responses.
- Receptor Modulation : It could potentially modulate receptors involved in pain and inflammation pathways.
The exact molecular targets remain to be fully elucidated, but preliminary data suggest that the unique positioning of the fluorine atoms plays a critical role in enhancing biological activity compared to non-fluorinated analogs.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Gram-positive bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development .
- Inflammation Model : Animal models of inflammation showed promising results when treated with derivatives of this compound, indicating a reduction in swelling and pain response compared to control groups .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Diflunisal | Nonsteroidal anti-inflammatory | Moderate anti-inflammatory |
2,5-Difluorobenzoic Acid | Simpler derivative | Lower antimicrobial activity |
4-Chloro-3-(2,5-difluorophenyl)benzoic acid | Similar structure with chloro group | Enhanced enzyme inhibition |
The comparative analysis shows that while similar compounds exist, the specific arrangement and type of substituents significantly influence their biological activities.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAUCUNXWVUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680711 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181397-71-6 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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